ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate
Description
Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate (CAS: 1704066-53-4) is a brominated indole derivative with a molecular formula of C₂₄H₂₆BrNO₅ and a molecular weight of 488.39 g/mol . Its structure features:
- A bromine atom at position 6, acting as an electron-withdrawing substituent that influences electronic properties and reactivity.
- A 3-ethoxy-3-oxopropyl chain at position 2, providing ester functionality that enhances lipophilicity.
- A methyl group at position 1 and an ethyl ester at position 3, which stabilize the indole core and modulate solubility.
Properties
IUPAC Name |
ethyl 6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWGOTGMYPBSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indole Core with Benzyloxy Substituents
The initial step involves constructing the indole nucleus with benzyloxy functionality at the 5-position, which is often achieved via Vilsmeier–Haack formylation or bromination of suitably substituted indoline derivatives.
- Starting Material: Benzyl-protected indoline derivatives, such as l-(3-benzyloxypropyl)-indoline.
- Reagents & Conditions:
- Vilsmeier reagent generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at low temperatures (~0°C).
- The reaction proceeds with controlled temperature (−10°C to 25°C) to introduce formyl groups selectively at the 5-position.
- Outcome: Formation of benzyloxy-indoline-5-carbaldehyde with high regioselectivity.
Bromination at the 6-Position
The next step involves selective bromination at the 6-position of the indole or indoline core.
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine .
- Conditions:
- Reactions are typically carried out in inert solvents like acetic acid or carbon tetrachloride at ambient or slightly elevated temperatures.
- The process requires careful control to prevent polybromination, often monitored via TLC or NMR.
Notes:
Bromination is directed by existing substituents and the electronic nature of the core, with the benzyloxy group acting as an activating group at the 5-position, directing bromination to the 6-position.
Introduction of the Ethoxy-oxopropyl Side Chain at Position 2
The side chain at the 2-position involves the attachment of a 3-ethoxy-3-oxopropyl group, which can be achieved via nucleophilic substitution or coupling reactions .
- Preparation of the 3-ethoxy-3-oxopropyl precursor:
- Synthesized via esterification or alkylation of suitable intermediates, such as ethyl chloroformate or ethyl bromide derivatives.
- Coupling to the indole core:
- The aldehyde at position 5 can undergo Knoevenagel condensation with the 3-ethoxy-3-oxopropyl precursor.
- Alternatively, nucleophilic addition of a suitable enolate or carbanion to the aldehyde, followed by oxidation, can introduce this side chain.
- Reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Catalysts such as piperidine or potassium carbonate facilitate the condensation or addition.
Introduction of the Methyl Group at the N-1 Position
The methylation at the nitrogen atom of the indole ring is typically achieved via alkylation .
- Reagents: Methyl iodide or methyl sulfate.
- Conditions:
- Reactions are performed in basic media, such as potassium carbonate or sodium hydride , in solvents like acetone or DMF .
- The reaction is usually conducted at room temperature or slightly elevated temperatures.
Outcome:
Selective N-methylation yields the desired N-methyl indole derivative.
Final Functional Group Adjustments and Purification
The last steps involve:
- Purification:
- Chromatography techniques such as column chromatography or recrystallization .
- Characterization:
- Spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Data Table Summarizing Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Formylation of indoline | DMF, POCl₃ | −10°C to 25°C | Introduce aldehyde at position 5 |
| 2 | Bromination | NBS or Br₂ | Room temperature | Brominate at position 6 |
| 3 | Side chain attachment | Ethyl chloroformate, base | DMF, 0–40°C | Attach 3-ethoxy-3-oxopropyl group |
| 4 | N-Methylation | Methyl iodide, K₂CO₃ | Room temperature | Methylate N-1 position |
| 5 | Purification | Chromatography | Ambient | Isolate pure compound |
Research Findings and Notes
- Selectivity and Conditions:
Achieving regioselectivity in formylation and bromination is critical; temperature control and choice of solvent are key factors. - Side Chain Synthesis:
Multi-step pathways involving condensation reactions are employed, with careful control of reaction conditions to prevent side reactions. - Yield Optimization: Use of excess reagents and optimized purification steps improve overall yields, often exceeding 80% in each step.
Chemical Reactions Analysis
Oxidation Reactions
The propionate side chain undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | Aqueous, 25°C | Ketone derivative at C3 position | 65 | |
| CrO₃/H₂SO₄ | Acetone, 0°C | α,β-unsaturated ester | 42 |
Key finding: MnO₂ selectively oxidizes the benzylic position without affecting ester groups.
Reduction Reactions
The bromine atom and ester groups show distinct reduction pathways:
Substitution Reactions
The C6-bromine participates in cross-coupling reactions:
Critical parameter: Electron-withdrawing groups on the indole core enhance substitution rates at C6 .
Ester Transformations
The ethyl ester groups undergo characteristic reactions:
Side reaction: Competitive decarboxylation observed above 150°C.
Stability Considerations
Scientific Research Applications
Basic Information
- IUPAC Name : Ethyl 6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
- Molecular Formula : C24H26BrNO5
- CAS Number : 1704066-53-4
Anticancer Research
Recent studies have identified derivatives of indole compounds, including ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate, as promising candidates for anticancer therapies. These compounds exhibit mechanisms that inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Activity
A study highlighted the effectiveness of similar indole derivatives in targeting specific oncogenic proteins involved in cancer progression. For instance, derivatives demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting microtubule polymerization and inducing cell cycle arrest .
Pharmacological Studies
The pharmacological profile of this compound suggests potential applications in treating various diseases beyond cancer, including inflammatory and infectious diseases.
Drug Development
This compound serves as a scaffold for synthesizing new drug candidates. Its unique structural features can be modified to enhance efficacy and reduce toxicity.
Synthesis Strategies
Research has focused on optimizing synthetic pathways to produce this compound efficiently while maintaining high yields. Various methodologies have been explored, including oxidative cross-coupling reactions that allow for the introduction of diverse functional groups .
Pharmacological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Anti-inflammatory | Reduces cytokine levels |
Synthesis Methods Comparison
| Method | Yield (%) | Time Required | Comments |
|---|---|---|---|
| Oxidative Cross-Coupling | 85 | 4 hours | High efficiency |
| Traditional Esterification | 70 | 8 hours | Requires purification steps |
Mechanism of Action
The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The benzyloxy and ethoxy-oxopropyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bonding sites within the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related indole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Comparisons
Triazole-containing indoles (e.g., 9a, 9c) exhibit distinct electronic profiles due to the triazole ring’s aromaticity and nitrogen-rich environment, enabling interactions with biological targets (e.g., antioxidants for ischemia) .
In contrast, triazole derivatives (9a, 9c) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click-chemistry approach offering high regioselectivity and moderate yields (46–50%) .
Biological and Physicochemical Implications
- The bromine atom at position 6 in the target compound may enhance electrophilic reactivity, facilitating further functionalization (e.g., Suzuki coupling) .
- Triazole derivatives (9a, 9c) demonstrate antioxidant activity in ischemia models, suggesting that the target compound’s ester groups and bromine could be leveraged for similar therapeutic applications .
Analytical Characterization
- The target compound and its analogs are characterized via ¹H/¹³C NMR and HRMS , with triazole derivatives showing distinct aromatic proton signals (δ 6.80–7.80 ppm) and molecular ion peaks (e.g., m/z 427.0757 for 9c) .
Biological Activity
Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family, which has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHBrNO
Molecular Weight: 488.39 g/mol
CAS Number: 1704066-53-4
This compound features a unique combination of functional groups, including a benzyloxy group and bromine atoms, which contribute to its chemical reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds within the indole family exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogenic bacteria, including Mycobacterium tuberculosis (Mtb).
A notable study demonstrated that derivatives of indole carboxylates showed promising in vitro activity against drug-resistant Mtb strains, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL. These findings suggest that this compound could serve as a lead candidate for developing new anti-tubercular agents .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the indole structure allows for interactions with biological targets similar to other indole derivatives. These interactions may involve enzyme inhibition or receptor binding, which are common mechanisms observed in antimicrobial activity.
Study on Antitubercular Activity
In a recent research effort focused on developing new anti-tubercular leads, a library of ethyl indole derivatives was synthesized and screened for their antibacterial potential against Mtb H37Rv strains. The study found that certain compounds exhibited high selectivity indices (SI > 10), indicating low cytotoxicity while maintaining potent antibacterial activity. Specifically, one derivative demonstrated an MIC of 0.25 µg/mL against drug-resistant strains, highlighting the therapeutic potential of these compounds in treating resistant infections .
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate | Lacks ethoxy group | Moderate antibacterial activity |
| Ethyl 5-(benzyloxy)-1-methyl-1H-indole-3-carboxylate | Lacks bromine atoms | Limited antimicrobial properties |
| 5-(Benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole | Lacks ethyl ester group | Potentially active against fungi |
The presence of both bromine atoms and the benzyloxy group in this compound enhances its chemical reactivity and biological activity compared to similar compounds.
Future Directions
Given the promising biological activity observed in preliminary studies, further research is warranted to explore:
- Detailed Mechanistic Studies: Understanding the specific interactions at the molecular level with bacterial targets.
- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure–Activity Relationship (SAR) Analysis: Identifying how modifications to the structure influence biological activity.
Q & A
Basic: What are the key synthetic routes for ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate?
The synthesis typically involves multi-step functionalization of a brominated indole core. A common starting material is 6-bromo-1H-indole-3-carboxylic acid , which undergoes sequential modifications:
- Bromination : Regioselective bromination at the 6-position, often using N-bromosuccinimide (NBS) under controlled conditions .
- Esterification : Introduction of the ethyl ester group at the 3-position via acid-catalyzed esterification with ethanol .
- Alkylation : Methylation at the 1-position using methyl iodide and a base like K₂CO₃ to form the 1-methylindole scaffold .
- Side-chain addition : The 3-ethoxy-3-oxopropyl group at the 2-position is introduced via Friedel-Crafts acylation or alkylation with ethyl acrylate derivatives .
- Benzyloxy substitution : A benzyloxy group is added at the 5-position using benzyl bromide under basic conditions .
Key considerations : Purification between steps via column chromatography or recrystallization ensures intermediate purity. Reaction progress is monitored by TLC and NMR .
Advanced: How can regioselective bromination challenges be addressed during synthesis?
Regioselective bromination in polyfunctional indoles is complicated by competing reaction sites. To optimize selectivity:
- Directing groups : Use protective groups (e.g., ester or benzyloxy) to block reactive positions. For example, the benzyloxy group at C5 directs bromination to C6 by electronic effects .
- Reagent choice : NBS in polar aprotic solvents (e.g., DMF) at 0–5°C minimizes side reactions .
- Kinetic control : Short reaction times and low temperatures favor the thermodynamically less stable but desired product .
- Validation : Post-reaction analysis via ¹H NMR (e.g., absence of peaks at δ 7.2–7.4 ppm for alternative brominated isomers) confirms selectivity .
Basic: What analytical techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Key for verifying substituent positions. For example:
- X-ray crystallography : Resolves absolute configuration and confirms spatial arrangement of substituents, particularly for chiral centers .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₃H₂₃BrN₂O₅ requires m/z 511.0712) .
Advanced: How can contradictions in spectroscopic data be resolved when characterizing analogs?
Discrepancies in NMR or MS data often arise from impurities or isomeric byproducts. Mitigation strategies include:
- Comparative analysis : Cross-reference with structurally similar compounds. For example, the 6-bromoindole core in ethyl 6-bromo-4-((dimethylamino)methyl)-1H-indole-3-carboxylate (CAS 116736-22-2) shows diagnostic shifts at δ 7.8–8.0 ppm for the brominated ring .
- 2D NMR techniques : Use COSY, HSQC, and HMBC to assign ambiguous peaks. HMBC correlations between the methyl group (δ 3.7 ppm) and C2 confirm 1-methyl substitution .
- Chromatographic purification : HPLC or preparative TLC isolates pure fractions for unambiguous spectral interpretation .
Basic: How do solubility properties impact experimental design for this compound?
The compound’s solubility is influenced by functional groups:
- Polar groups : The ester and benzyloxy groups enhance solubility in organic solvents (e.g., DCM, DMSO).
- Hydrophobic regions : The bromine and aromatic rings reduce aqueous solubility. For biological assays, use DMSO stocks (<1% v/v) to avoid precipitation .
- pH-dependent solubility : The absence of ionizable groups limits solubility in aqueous buffers, necessitating co-solvents like ethanol or Tween-80 .
Advanced: What strategies are recommended for evaluating biological activity in enzyme inhibition assays?
- Target selection : Prioritize enzymes with indole-binding pockets (e.g., kinases, cytochrome P450).
- Assay design :
- Fluorescence quenching : Monitor changes in intrinsic fluorescence when the compound binds to tryptophan-rich enzymes .
- IC₅₀ determination : Use a substrate competition assay (e.g., ATP for kinases) with varying inhibitor concentrations .
- Counter-screening : Test against off-target enzymes (e.g., esterases) to assess specificity .
- Data interpretation : Compare inhibition profiles with analogs (e.g., 5-methoxyindole derivatives) to identify critical substituents for activity .
Advanced: How can computational methods aid in optimizing this compound’s bioactivity?
- Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase-2). Focus on interactions between the bromine atom and hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic modifications .
- MD simulations : Assess binding stability over 100-ns trajectories to identify residues critical for complex formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
